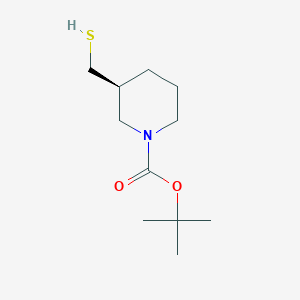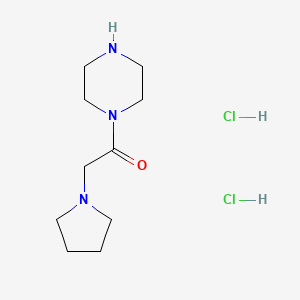![molecular formula C10H13N3 B15324227 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridazine ring, making it part of the pyrrolopyridazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine typically involves multi-step processes. One common method includes:
Cyclization: Starting with a suitable pyrrole derivative, cyclization reactions are employed to form the pyridazine ring.
Functionalization: The resulting intermediate is then functionalized to introduce the propan-1-amine group.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its derivatives may be used in the development of new materials with unique properties.
Mécanisme D'action
The exact mechanism of action for 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with a pyrrole and pyrazine ring.
Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolopyrimidine: Contains a pyrrole ring fused to a pyrimidine ring, with applications in medicinal chemistry.
Uniqueness: 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its potential as a lead compound in drug discovery sets it apart from other similar heterocycles.
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-pyrrolo[1,2-b]pyridazin-7-ylpropan-1-amine |
InChI |
InChI=1S/C10H13N3/c1-2-9(11)10-6-5-8-4-3-7-12-13(8)10/h3-7,9H,2,11H2,1H3 |
Clé InChI |
VSISZZJHXQOWLH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=C2N1N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


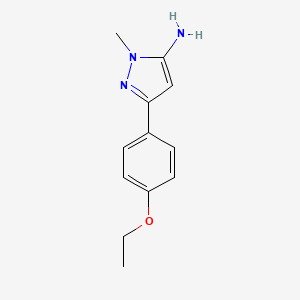
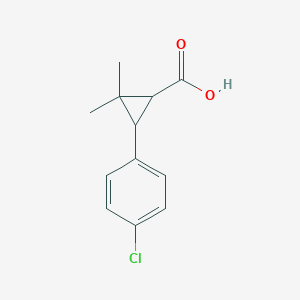
![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
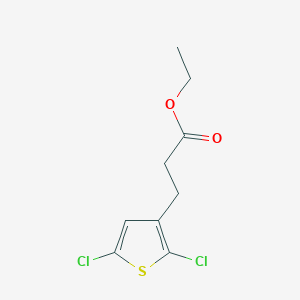
![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)
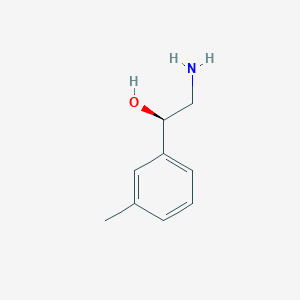
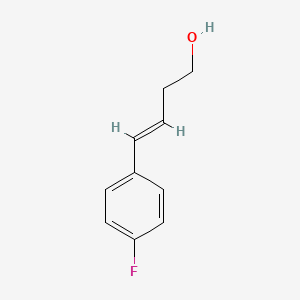
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)


![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
